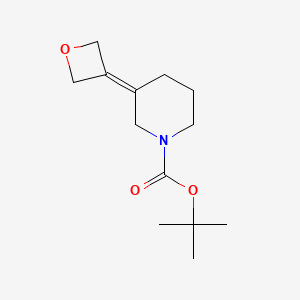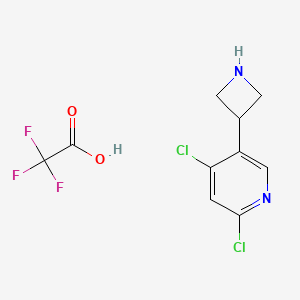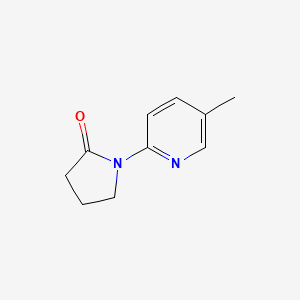
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is an organic compound with the molecular formula C16H19NO It is a derivative of naphthalene, featuring a methoxy group at the 7th position and a cyclopentanemethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine typically involves several steps. One common method starts with the preparation of 7-methoxy-1-naphthaldehyde, which is then subjected to a series of reactions to introduce the cyclopentanemethanamine group. The key steps include:
Formation of 7-methoxy-1-naphthaldehyde: This can be achieved by methoxylation of 1-naphthaldehyde.
Cyclopentanemethanamine Introduction: The aldehyde group is then converted to the corresponding amine through reductive amination using cyclopentanemethanamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.
Reduction: Dihydro- or tetrahydro-1-(7-methoxy-1-naphthyl)cyclopentanemethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and the cyclopentanemethanamine moiety play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(7-Methoxy-1-naphthyl)cyclobutanemethanamine: Similar structure but with a cyclobutane ring instead of cyclopentane.
1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Features a cyclopropane ring.
1-(7-Methoxy-1-naphthyl)ethylamine: Lacks the cycloalkane ring, having an ethylamine group instead.
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopentanemethanamine is unique due to its specific combination of a methoxy-naphthalene core and a cyclopentanemethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
[1-(7-methoxynaphthalen-1-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C17H21NO/c1-19-14-8-7-13-5-4-6-16(15(13)11-14)17(12-18)9-2-3-10-17/h4-8,11H,2-3,9-10,12,18H2,1H3 |
InChI Key |
CRMWUOYYNFSTEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CCCC3)CN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)



